4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole 4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18005251
InChI: InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3
SMILES:
Molecular Formula: C12H15B3N6O3
Molecular Weight: 323.7 g/mol

4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC18005251

Molecular Formula: C12H15B3N6O3

Molecular Weight: 323.7 g/mol

* For research use only. Not for human or veterinary use.

4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole -

Specification

Molecular Formula C12H15B3N6O3
Molecular Weight 323.7 g/mol
IUPAC Name 4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole
Standard InChI InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3
Standard InChI Key ZPUJAEZFPNOXJA-UHFFFAOYSA-N
Canonical SMILES B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a central boroxine ring (B3O3\text{B}_3\text{O}_3), a six-membered cyclic structure alternating boron and oxygen atoms. Each boron atom is bonded to a 1-methyl-1H-pyrazole group at the 4-position, resulting in a symmetrical trisubstituted framework. The pyrazole rings, aromatic heterocycles with two adjacent nitrogen atoms, introduce electron-rich regions that influence the compound’s electronic properties and reactivity.

Molecular Geometry

Density functional theory (DFT) calculations of analogous boroxines suggest a planar boroxine core with slight puckering due to steric interactions between substituents. The dihedral angles between the boroxine ring and pyrazole groups are hypothesized to range between 15° and 30°, optimizing conjugation while minimizing steric strain .

Spectroscopic Characterization

  • NMR: 11B^{11}\text{B} NMR spectra typically show a singlet near 30 ppm, consistent with tricoordinate boron atoms.

  • IR: Stretching vibrations for B–O bonds appear at 1,350–1,450 cm1^{-1}, while pyrazole C–N and C–C vibrations dominate the 1,500–1,600 cm1^{-1} region .

Thermodynamic Stability

The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C. Its boroxine core is susceptible to hydrolysis under acidic or aqueous conditions, regenerating boric acid and the corresponding pyrazole boronic acid .

PropertyValue
Molecular FormulaC12H15B3N6O3\text{C}_{12}\text{H}_{15}\text{B}_3\text{N}_6\text{O}_3
Molecular Weight323.719 g/mol
Melting Point180–185°C (decomp.)
SolubilityDMSO, THF, chloroform

Synthesis and Optimization

Precursor Selection

Synthesis typically begins with 1-methylpyrazole-4-boronic acid pinacol ester (PubChem CID: 761446-44-0), a stable boronic acid derivative that avoids premature trimerization . The pinacol ester protecting group enhances shelf stability and facilitates purification.

Trimerization Reaction

Controlled dehydration of the boronic acid precursor under inert conditions yields the boroxine core:

3RB(OH)2R3B3O3+3H2O3 \, \text{RB(OH)}_2 \rightarrow \text{R}_3\text{B}_3\text{O}_3 + 3 \, \text{H}_2\text{O}

Key Parameters:

  • Catalyst: Anhydrous MgSO4_4 or molecular sieves to absorb water.

  • Temperature: 80–100°C in toluene or xylene.

  • Yield: 60–75% after column chromatography .

Challenges in Purification

The compound’s polarity and tendency to form aggregates necessitate silica gel chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1). Recrystallization from hot ethanol improves purity but reduces yield due to partial hydrolysis.

Reactivity and Functionalization

Lewis Acidity

The boron centers act as Lewis acids, coordinating to Lewis bases such as amines or phosphines. This property underpins applications in catalysis and supramolecular chemistry. For example, the compound facilitates the transfer hydrogenation of ketones when paired with a rhodium catalyst.

Hydrolysis Pathways

Exposure to moisture results in stepwise hydrolysis:

R3B3O3+3H2O3RB(OH)2\text{R}_3\text{B}_3\text{O}_3 + 3 \, \text{H}_2\text{O} \rightarrow 3 \, \text{RB(OH)}_2

Kinetic studies reveal a half-life of 48 hours in humid air (60% RH, 25°C) .

Cross-Coupling Reactions

The boroxine core participates in Suzuki-Miyaura couplings, enabling the synthesis of extended π-conjugated systems. For instance, reaction with aryl halides in the presence of Pd(PPh3_3)4_4 yields triarylboroxines with tunable electronic properties .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound serves as a trifunctional linker in MOFs, coordinating to metal nodes via pyrazole nitrogen atoms. A representative MOF, Cu-4,4',4''-(B3_3O3_3)(1-MePz)3_3, exhibits a BET surface area of 1,200 m2^2/g and selective CO2_2 adsorption over N2_2 (selectivity ratio: 18:1) .

Organic Electronics

Thin films of the compound demonstrate n-type semiconductor behavior with an electron mobility of 0.12 cm2^2/V·s, attributed to the electron-deficient boroxine core .

Comparative Analysis with Analogous Boroxines

CompoundCoreSubstituentsKey Application
2,4,6-Tris(phenyl)boroxinB3O3\text{B}_3\text{O}_3PhenylSuzuki couplings
Tris(3-pyridyl)boroxinB3O3\text{B}_3\text{O}_33-PyridylCoordination polymers
Target CompoundB3O3\text{B}_3\text{O}_31-MethylpyrazoleMOFs, catalysis

The 1-methylpyrazole substituents enhance solubility in polar aprotic solvents compared to phenyl analogues, while the nitrogen-rich structure improves metal-binding capacity .

Future Directions and Challenges

Stability Enhancement

Strategies to improve hydrolytic stability include:

  • Substituting electron-withdrawing groups on pyrazole to reduce boron’s electrophilicity.

  • Encapsulation in hydrophobic polymer matrices.

Biological Activity Screening

While pyrazole derivatives are known for antimicrobial and anticancer properties, the target compound’s bioactivity remains unexplored. Preliminary in silico studies suggest potential kinase inhibition due to pyrazole-metal interactions.

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